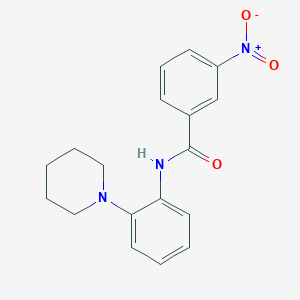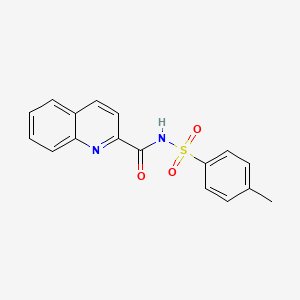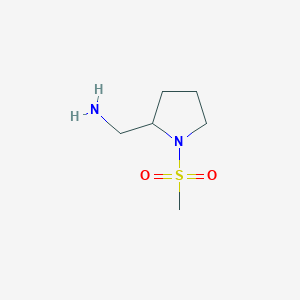
(1-(Methylsulfonyl)pyrrolidin-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Methylsulfonyl)pyrrolidin-2-yl)methanamine is a chemical compound that features a pyrrolidine ring substituted with a methylsulfonyl group and a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Methylsulfonyl)pyrrolidin-2-yl)methanamine typically involves the functionalization of a preformed pyrrolidine ring. One common method includes the reaction of pyrrolidine with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1-(Methylsulfonyl)pyrrolidin-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can undergo reduction reactions to remove the sulfonyl group.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides can react with the methanamine group under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Pyrrolidine derivatives without the sulfonyl group.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
(1-(Methylsulfonyl)pyrrolidin-2-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-(Methylsulfonyl)pyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Methylpyrrolidin-2-yl)methanamine: Lacks the methylsulfonyl group, which may result in different chemical reactivity and biological activity.
(1-(3-Methoxypropyl)pyrrolidin-3-yl)methanamine: Contains a different substituent on the pyrrolidine ring, leading to variations in its properties and applications.
Uniqueness
(1-(Methylsulfonyl)pyrrolidin-2-yl)methanamine is unique due to the presence of both the methylsulfonyl and methanamine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds .
Propriétés
Formule moléculaire |
C6H14N2O2S |
|---|---|
Poids moléculaire |
178.26 g/mol |
Nom IUPAC |
(1-methylsulfonylpyrrolidin-2-yl)methanamine |
InChI |
InChI=1S/C6H14N2O2S/c1-11(9,10)8-4-2-3-6(8)5-7/h6H,2-5,7H2,1H3 |
Clé InChI |
RYZYXPKYSJEBDD-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N1CCCC1CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12500263.png)
![Tert-butyl 2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate](/img/structure/B12500267.png)
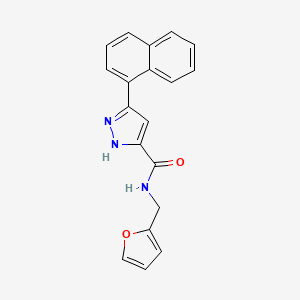
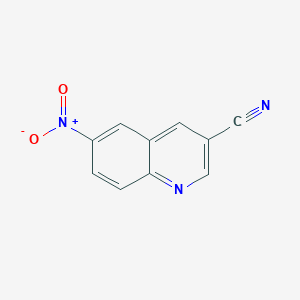
![1-(3,4-dimethoxybenzoyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B12500290.png)
![2-{[(2-aminocyclohexyl)carbamothioyl]amino}-N-(diphenylmethyl)-N,3,3-trimethylbutanamide](/img/structure/B12500298.png)
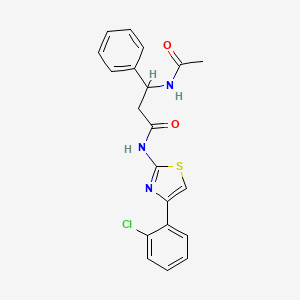
![Ethyl 3-{[(5-bromofuran-2-yl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12500310.png)
![2-Chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B12500314.png)
![5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),13-pentaene-15-thione](/img/structure/B12500325.png)
![N,N'-{oxybis[ethane-2,1-diyloxy(5-chlorobenzene-2,1-diyl)]}bis(4-methylbenzenesulfonamide)](/img/structure/B12500327.png)
